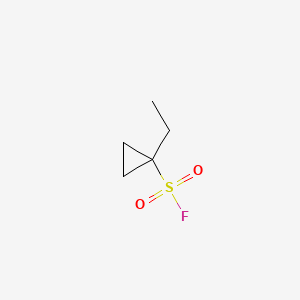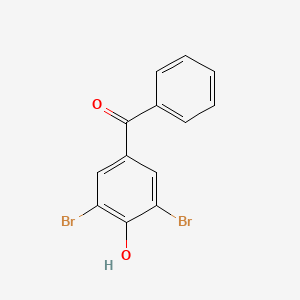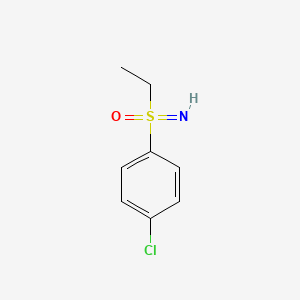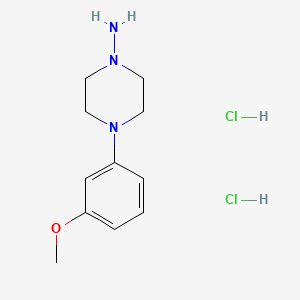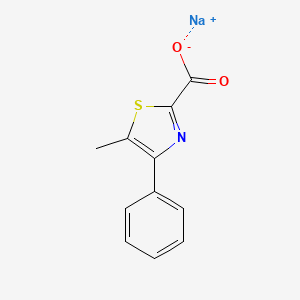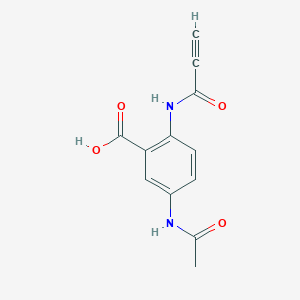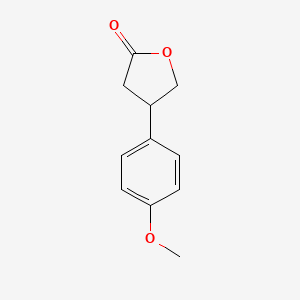![molecular formula C15H15BrN4O B15326730 4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine](/img/structure/B15326730.png)
4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly significant in the fields of drug development, medicinal chemistry, and biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cognitive function . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with similar applications in medicinal chemistry.
4-[4-(3-Bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine:
Uniqueness
4-[4-(3-Bromobenzoyl)piperazin-1-yl]pyrimidine stands out due to its specific bromobenzoyl and pyrimidine moieties, which confer unique reactivity and biological activity. This makes it particularly useful in the development of novel therapeutic agents and in the study of complex biological systems.
Properties
Molecular Formula |
C15H15BrN4O |
|---|---|
Molecular Weight |
347.21 g/mol |
IUPAC Name |
(3-bromophenyl)-(4-pyrimidin-4-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H15BrN4O/c16-13-3-1-2-12(10-13)15(21)20-8-6-19(7-9-20)14-4-5-17-11-18-14/h1-5,10-11H,6-9H2 |
InChI Key |
UYEDVXQSGMJPRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2)C(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide](/img/structure/B15326649.png)
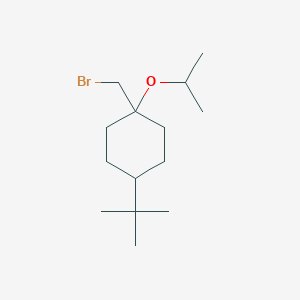
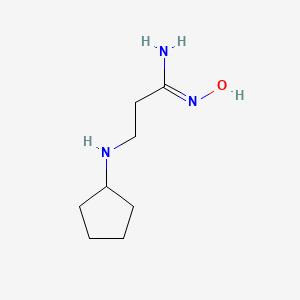

![2-Oxabicyclo[2.2.1]heptan-4-ylmethanamine](/img/structure/B15326697.png)
![4-Chloro-2-(difluoromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B15326699.png)
